molecular formula C14H11ClN2O2 B14213175 7-Amino-2-chloro-1,9-dimethyl-3H-phenoxazin-3-one CAS No. 832733-91-2

7-Amino-2-chloro-1,9-dimethyl-3H-phenoxazin-3-one

Cat. No.: B14213175
CAS No.: 832733-91-2
M. Wt: 274.70 g/mol
InChI Key: PGVNMKCFSMQQEJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-chloro-1,9-dimethyl-3H-phenoxazin-3-one involves the oxidative cyclocondensation of o-aminophenols. The reaction typically uses oxidants such as air laccase, hydrogen peroxide (H2O2) activated by horseradish peroxidase, or t-butylhydroperoxide in the presence of catalysts like ebselen (2-phenylbenzisoselenazol-3(2H)-one) and 3,3’-ditrifluoromethyldiphenyl diselenide . The reaction conditions vary depending on the specific oxidant and catalyst used, but generally involve moderate temperatures and controlled environments to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and efficiency. The choice of oxidants and catalysts may vary based on cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-chloro-1,9-dimethyl-3H-phenoxazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, air laccase, horseradish peroxidase, ebselen, t-butylhydroperoxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Phenoxazinone derivatives.

    Reduction: Reduced phenoxazine derivatives.

    Substitution: Substituted phenoxazine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 7-Amino-2-chloro-1,9-dimethyl-3H-phenoxazin-3-one involves its interaction with molecular targets and pathways in cells. The compound can modulate multidrug resistance (MDR) in cancer cells by inhibiting the efflux of chemotherapeutic agents, thereby enhancing their efficacy . It also exhibits antiviral activity by interfering with viral replication processes . The exact molecular targets and pathways involved may vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-2-chloro-1,9-dimethyl-3H-phenoxazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and chloro groups allows for diverse chemical modifications, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

832733-91-2

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

7-amino-2-chloro-1,9-dimethylphenoxazin-3-one

InChI

InChI=1S/C14H11ClN2O2/c1-6-3-8(16)4-10-13(6)17-14-7(2)12(15)9(18)5-11(14)19-10/h3-5H,16H2,1-2H3

InChI Key

PGVNMKCFSMQQEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C3C(=C(C(=O)C=C3O2)Cl)C)N

Origin of Product

United States

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